

Allyl benzoate CAS number 583-04-0 details

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Compound of Interest

Compound Name: Allyl benzoate

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An In-Depth Technical Guide to **Allyl Benzoate** (CAS Number: 583-04-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl benzoate (C₁₀H₁₀O₂) is a versatile benzoate ester with the CAS number 583-04-0.[1][2] Formed from benzoic acid and allyl alcohol, this compound serves as a valuable building block in synthetic organic chemistry and holds potential in medicinal chemistry and materials science. [1] Its unique structure, combining an aromatic ring with a reactive allyl group, allows for a variety of chemical transformations. This guide provides a comprehensive overview of **allyl benzoate**, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in the context of drug development.

Chemical and Physical Properties

Allyl benzoate is a colorless to pale yellow liquid with a characteristic fruity, sweet, and floral odor.[3][4] It is sparingly soluble in water but soluble in organic solvents like ethanol and ether. [3]

Table 1: Physicochemical Properties of **Allyl Benzoate**

Property	Value	Reference
CAS Number	583-04-0	[2]
Molecular Formula	C ₁₀ H ₁₀ O ₂	[1]
Molecular Weight	162.19 g/mol	[1]
IUPAC Name	prop-2-enyl benzoate	[2]
SMILES	<chem>C=CCOC(=O)C1=CC=CC=C1</chem>	[2]
InChI Key	LYJHVEDILOKZCG-UHFFFAOYSA-N	[2]
Appearance	Colorless to light yellow clear liquid	[3]
Boiling Point	82-85 °C @ 5.00 mm Hg	[2][5]
Specific Gravity	1.05200 to 1.05600 @ 20.00 °C	[4]
Refractive Index	1.51600 to 1.51900 @ 20.00 °C	[4]
Flash Point	100.00 °C (212.00 °F)	[4]
LogP	3.024 (estimated)	[5]
Water Solubility	348.1 mg/L @ 25 °C (estimated)	[5]

Table 2: Spectroscopic Data for **Allyl Benzoate**

Spectroscopic Technique	Key Data Points	Reference
Mass Spectrometry (GC-MS)	Major fragments (m/z): 105 (base peak), 77, 51, 39, 106	[2]
^1H NMR (predicted)	Chemical shifts (ppm) will vary with solvent. Protons on the allyl group and benzoate ring will show characteristic signals.	[6]
^{13}C NMR	Characteristic peaks for carbonyl carbon, aromatic carbons, and carbons of the allyl group.	[2]

Experimental Protocols

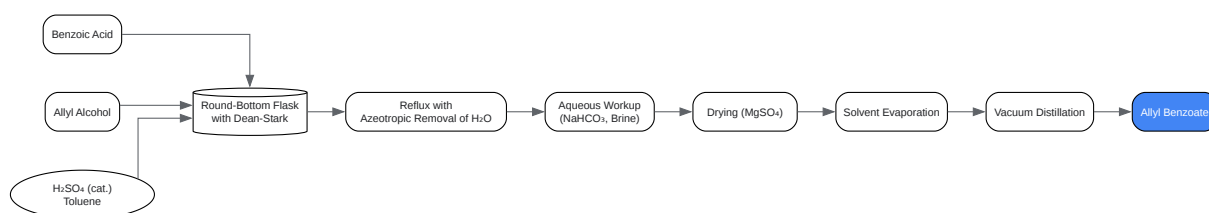
Synthesis of Allyl Benzoate

Several methods are available for the synthesis of **allyl benzoate**. Below are two common laboratory-scale protocols.

This method involves the acid-catalyzed reaction between benzoic acid and allyl alcohol.

- Materials: Benzoic acid, allyl alcohol, sulfuric acid (catalyst), toluene (for azeotropic removal of water), sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, distillation apparatus.
- Procedure:
 - In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid (1.0 eq), allyl alcohol (1.5 eq), and a catalytic amount of concentrated sulfuric acid in toluene.
 - Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
 - Monitor the reaction progress by thin-layer chromatography (TLC).

- Once the reaction is complete, cool the mixture to room temperature.
- Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by vacuum distillation to obtain pure **allyl benzoate**.^[1]



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Figure 1: Workflow for the synthesis of **allyl benzoate** via direct esterification.

This method provides a high yield of **allyl benzoate** under milder conditions.^[3]

- Materials:** Benzoyl chloride, allyl alcohol, pyridine or N,N-dimethylaminopyridine (DMAP) as a catalyst/base, dichloromethane (DCM) as solvent, hydrochloric acid solution, sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, distillation apparatus.
- Procedure:**
 - Dissolve allyl alcohol (1.0 eq) and pyridine (1.1 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

- Cool the mixture in an ice bath.
- Slowly add benzoyl chloride (1.0 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine, followed by saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the solvent using a rotary evaporator.
- Purify the resulting crude product by vacuum distillation.

Purification

The primary method for purifying **allyl benzoate** is vacuum distillation.^[1] This is necessary to avoid decomposition at its atmospheric boiling point. The crude product from the synthesis is heated under reduced pressure, and the fraction boiling at the correct temperature is collected. For smaller scales or for removing non-volatile impurities, silica gel column chromatography with a non-polar eluent system (e.g., petroleum ether and ethyl acetate) can also be employed.^[1]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and purity of **allyl benzoate**.

- Sample Preparation: Prepare a dilute solution of the synthesized **allyl benzoate** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC-MS Parameters:
 - Column: A non-polar capillary column (e.g., HP-5 or equivalent) is suitable.
 - Injector Temperature: Typically set around 250 °C.

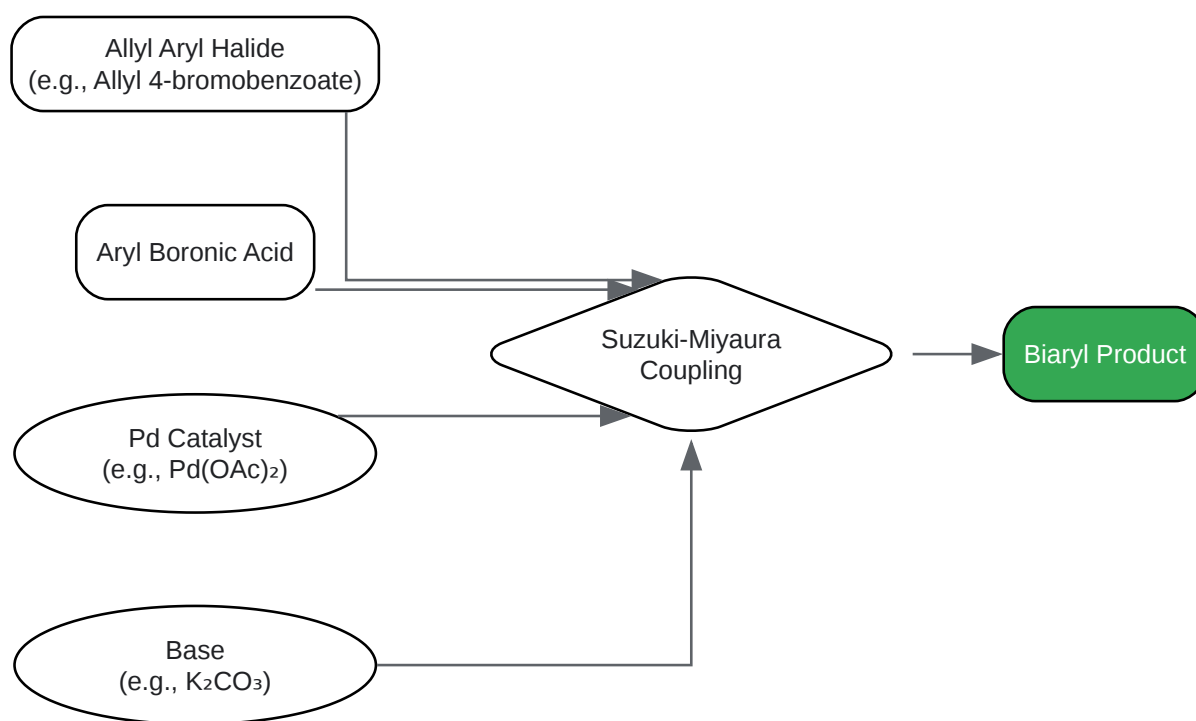
- Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
- Carrier Gas: Helium is commonly used.
- MS Detector: Operated in electron ionization (EI) mode.
- Data Analysis: The retention time of the peak corresponding to **allyl benzoate** can be compared to a standard. The mass spectrum should show the characteristic molecular ion peak ($m/z = 162$) and fragmentation pattern, with a prominent peak at $m/z = 105$ corresponding to the benzoyl cation.^[2]

Applications in Drug Development and Organic Synthesis

The dual functionality of the aromatic ring and the allyl group makes **allyl benzoate** a versatile intermediate in organic synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

Allyl benzoate can be a precursor in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. While **allyl benzoate** itself is not directly used as a coupling partner, its derivatives, particularly those functionalized on the aromatic ring, can be. For instance, a bromo-substituted **allyl benzoate** could undergo a Suzuki-Miyaura coupling.

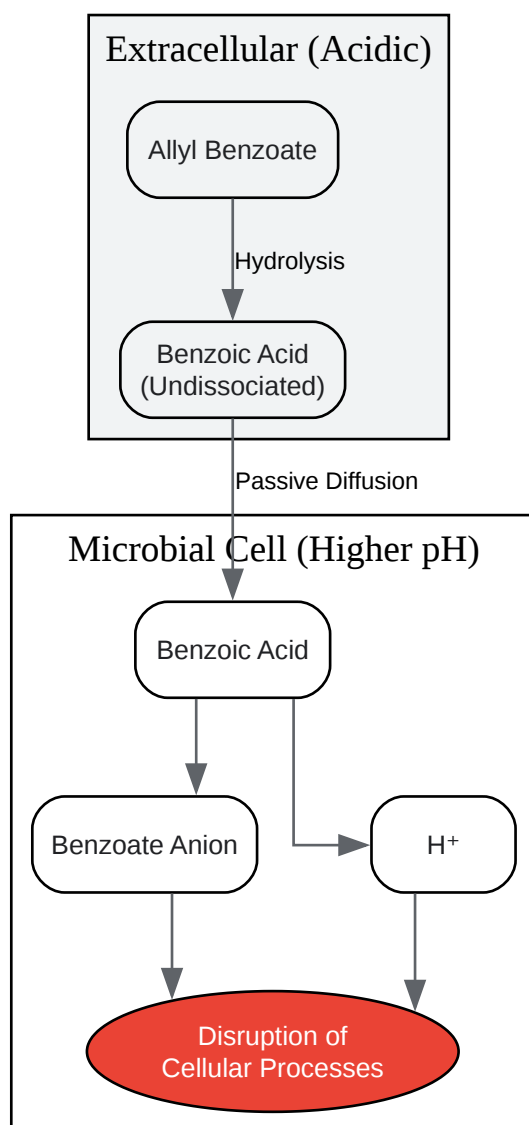


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Figure 2: Generalized scheme for a Suzuki-Miyaura coupling involving an **allyl benzoate** derivative.

Antimicrobial Activity

Benzoate esters are known for their antimicrobial properties.^[1] The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell death.^[1] In acidic environments, benzoate esters can hydrolyze to benzoic acid, which in its undissociated form, can readily pass through the cell membrane. Inside the cell, the higher pH causes the acid to dissociate, leading to an accumulation of protons and anions that disrupts cellular processes.



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Figure 3: Proposed mechanism of antimicrobial action for benzoate esters.

While specific studies on the antimicrobial efficacy of **allyl benzoate** are not as prevalent as for other benzoates like sodium benzoate or parabens, its structural similarity suggests potential applications as a preservative or antimicrobial agent. Further research is needed to fully characterize its spectrum of activity and minimum inhibitory concentrations (MICs) against various microorganisms.

Precursor for Bioactive Molecules

The allyl group in **allyl benzoate** is a versatile functional handle for further chemical modifications. It can undergo various reactions such as epoxidation, dihydroxylation, and polymerization, opening avenues for the synthesis of a diverse range of derivatives.[3] These derivatives can be screened for various biological activities. The "allyl motif" is present in many natural and synthetic compounds with demonstrated anticancer activity.[7][8] This suggests that derivatives of **allyl benzoate** could be promising candidates for fragment-based drug design in oncology.[7][8]

Safety and Handling

Allyl benzoate should be handled in a well-ventilated area, preferably in a chemical fume hood.[9] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[10]

Table 3: Safety and Hazard Information for **Allyl Benzoate**

Hazard Information	Details	Reference
GHS Classification	Not classified as hazardous according to most reports. However, some sources indicate it may be harmful if swallowed and toxic to aquatic life.	[2][11]
Acute Toxicity	Unknown acute toxicity for a significant portion of the mixture.	[12]
Handling Precautions	Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash thoroughly after handling.	[13]
Storage	Keep container tightly closed in a dry and well-ventilated place.	[12]
Incompatible Materials	Strong oxidizing agents.	[12]
Hazardous Decomposition Products	Carbon oxides (CO, CO ₂) upon combustion.	[12]

It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for the most up-to-date and detailed safety information before handling this chemical.

Conclusion

Allyl benzoate (CAS 583-04-0) is a chemical compound with significant utility in organic synthesis and potential applications in drug discovery and development. Its straightforward synthesis, combined with the reactivity of its functional groups, makes it an attractive building block for creating more complex molecules. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and scientists working with or considering the use of **allyl benzoate** in their work. As with any chemical, adherence to proper safety protocols is paramount. Further research into the biological

activities of **allyl benzoate** and its derivatives is warranted to fully explore its therapeutic potential.

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